REACTION_CXSMILES
|
[F:1][C:2]1[C:3]2[S:21][CH:20]=[CH:19][C:4]=2[N:5](COCC[Si](C)(C)C)[C:6]=1[C:7]([O:9][CH3:10])=[O:8].CCCC[N+](CCCC)(CCCC)CCCC.[F-].C(N)CN.COC1C=CC(C=O)=CC=1>CN(C=O)C.CCCCCCC.CCOC(C)=O>[F:1][C:2]1[C:3]2[S:21][CH:20]=[CH:19][C:4]=2[NH:5][C:6]=1[C:7]([O:9][CH3:10])=[O:8] |f:1.2|
|
Name
|
Methyl 6-fluoro-4-((2-(trimethylsilyl)ethoxy)methyl)-4H-thieno[3,2-b]pyrrole-5-carboxylate
|
Quantity
|
16 mg
|
Type
|
reactant
|
Smiles
|
FC=1C2=C(N(C1C(=O)OC)COCC[Si](C)(C)C)C=CS2
|
Name
|
|
Quantity
|
3 mL
|
Type
|
solvent
|
Smiles
|
CN(C)C=O
|
Name
|
|
Quantity
|
0.485 mL
|
Type
|
reactant
|
Smiles
|
CCCC[N+](CCCC)(CCCC)CCCC.[F-]
|
Name
|
|
Quantity
|
0.1 mL
|
Type
|
reactant
|
Smiles
|
C(CN)N
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CCCCCCC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CCOC(=O)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
COC=1C=CC(=CC1)C=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CCCCCCC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CCOC(=O)C
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
80 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
to cool to rt overnight
|
Duration
|
8 (± 8) h
|
Type
|
CUSTOM
|
Details
|
reaction
|
Type
|
CUSTOM
|
Details
|
The product was partitioned with LiCl saturated solution and EtOAc
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (Na2SO4)
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
evaporated in vacuo the organic layer
|
Type
|
CUSTOM
|
Details
|
to give a residue
|
Name
|
|
Type
|
product
|
Smiles
|
FC=1C2=C(NC1C(=O)OC)C=CS2
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 9 mg | |
YIELD: PERCENTYIELD | 94% | |
YIELD: CALCULATEDPERCENTYIELD | 93.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |